molecular formula C10H6ClNO3 B1453933 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1247706-41-7

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1453933
M. Wt: 223.61 g/mol
InChI Key: JCTPIMMYZXXKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, also known as 2-CPO, is a synthetic organic compound used in a wide range of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CPO is a white crystalline solid with a molecular weight of 233.6 g/mol and a melting point of 170-171°C. It is soluble in most organic solvents and has a low toxicity profile.

Scientific Research Applications

Environmental Impact and Remediation

Chlorophenols, including compounds structurally related to 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, have been evaluated for their environmental impact. These compounds exhibit moderate to considerable toxicity to aquatic life over long-term exposure. The persistence of chlorophenols in the environment can vary, with some compounds showing low persistence due to biodegradation by adapted microflora, while others may have moderate to high persistence under certain conditions. Bioaccumulation of these compounds is expected to be low, but they are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Synthetic Chemistry and Biological Applications

The synthesis and transformation of 4-phosphorylated 1,3-azoles (including oxazoles) have been systematically reviewed. These compounds have demonstrated a wide range of biological activities, such as insecticidal, anti-inflammatory, and neuroprotective effects. The review highlights various methods for synthesizing these derivatives and discusses their chemical and biological properties, indicating the versatility of oxazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chlorophenylacetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, or clothing, and to use personal protective equipment .

Future Directions

While specific future directions for “2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid” are not mentioned in the available literature, similar compounds have been screened for various biological activities, indicating potential areas for future research .

properties

IUPAC Name

2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTPIMMYZXXKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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